molecular formula C18H17ClFN7O B2477054 4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide CAS No. 1171217-40-5

4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide

Cat. No. B2477054
M. Wt: 401.83
InChI Key: LXNZUNPIAHYWEH-UHFFFAOYSA-N
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Description

4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H17ClFN7O and its molecular weight is 401.83. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds related to 4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide have been evaluated for their antimicrobial activities. For instance, studies on various dithiocarbamate derivatives bearing thiazole/benzothiazole rings have shown significant antimicrobial properties against a range of microorganism strains (Yurttaş et al., 2016). Additionally, similar piperazine-1-carboxamide derivatives have exhibited potent antibacterial and antifungal activities in various studies (Babu et al., 2015).

Antiproliferative and Anticancer Activity

Some derivatives of this compound class have shown promising antiproliferative activity against human cancer cell lines. For example, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated good antiproliferative effects in vitro, suggesting potential as anticancer agents (Mallesha et al., 2012).

Anti-inflammatory and Analgesic Properties

Compounds containing the piperazine-1-carboxamide moiety have been explored for their anti-inflammatory and analgesic properties. For instance, derivatives synthesized from visnaginone and khellinone have shown significant COX-2 inhibitory activity, with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Potential in Neuroinflammation Imaging

Derivatives of this compound, particularly those labeled with carbon-11, have been investigated as potential PET agents for imaging IRAK4 enzyme in neuroinflammation. These studies demonstrate the potential of such compounds in diagnostic imaging in neurology (Wang et al., 2018).

Antibacterial and Anthelmintic Activity

Some derivatives, like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, have been synthesized and tested for their antibacterial and anthelmintic activities, showing moderate success in these applications (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(6-imidazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN7O/c19-14-9-13(1-2-15(14)20)24-18(28)26-7-5-25(6-8-26)16-10-17(23-11-22-16)27-4-3-21-12-27/h1-4,9-12H,5-8H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNZUNPIAHYWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide

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